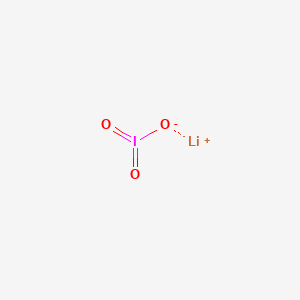
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the piperazine family, which is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, it is believed that the compound interacts with metal ions and forms stable complexes that can modulate various biological processes. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its ability to form stable complexes with metal ions. This property makes it an ideal ligand for coordination chemistry studies. Additionally, the compound has been shown to have various biological activities, making it an attractive candidate for drug discovery.
However, there are also some limitations associated with the use of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with metal ions makes it an attractive candidate for the development of new catalysts and materials. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound with unique properties and potential applications in various fields of scientific research. The compound can form stable complexes with metal ions, making it an ideal ligand for coordination chemistry studies. Additionally, the compound has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery, catalysis, and materials science.
合成法
The synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction of 1,4-dibromobutane with 2-(4-pyridyl)ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of 70-80%. The purity of the compound can be improved by recrystallization.
科学的研究の応用
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has two pyridine rings, which can coordinate with metal ions to form stable complexes. These complexes have been used in catalysis, materials science, and drug discovery.
特性
CAS番号 |
14612-98-7 |
|---|---|
製品名 |
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- |
分子式 |
C18H24N4 |
分子量 |
296.4 g/mol |
IUPAC名 |
1,4-bis(2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |
InChIキー |
BHPREEJKJGFUPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
正規SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
その他のCAS番号 |
14612-98-7 |
同義語 |
1,4-Bis[2-(4-pyridyl)ethyl]piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




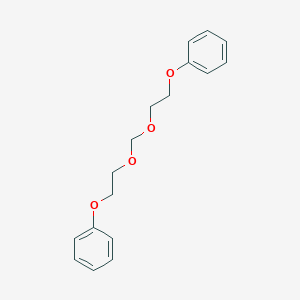
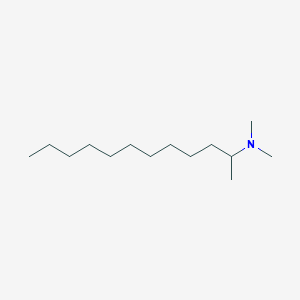

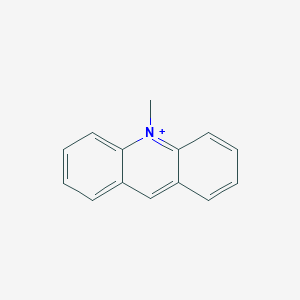
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
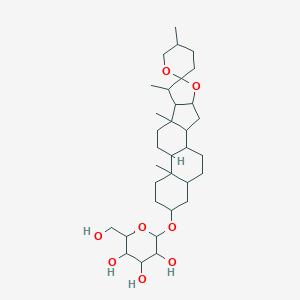
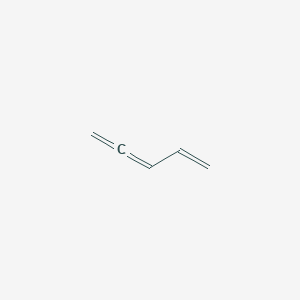

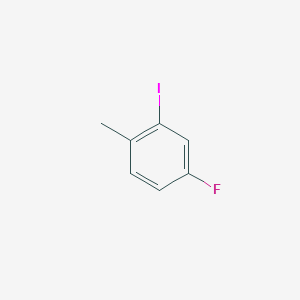
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)


